3,5-Dichloro-4-fluorobenzenesulfonamide

Description

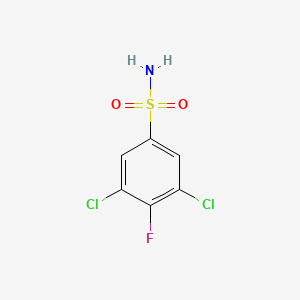

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKZJSPGKPVFHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001279828 | |

| Record name | 3,5-Dichloro-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208075-66-4 | |

| Record name | 3,5-Dichloro-4-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208075-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001279828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dichloro-4-fluorobenzenesulfonamide (CAS 1208075-66-4): A Comprehensive Technical Guide on Reactivity and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, polyhalogenated benzenesulfonamides serve as highly versatile building blocks. 3,5-Dichloro-4-fluorobenzenesulfonamide is a specialized intermediate engineered for precise structural functionalization. By leveraging the distinct electronic properties of its halogen substituents and the sulfonamide moiety, this compound acts as an exceptional electrophile for Nucleophilic Aromatic Substitution (

Chemical Identity and Molecular Descriptors

Accurate molecular identification is critical for procurement, computational modeling, and regulatory documentation. The quantitative data and structural identifiers for this compound are summarized below, as verified by commercial suppliers such as [1] and[2].

| Descriptor | Value |

| CAS Number | 1208075-66-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₄Cl₂FNO₂S |

| Molecular Weight | 244.07 g/mol |

| Canonical SMILES | NS(=O)(=O)C1=CC(Cl)=C(F)C(Cl)=C1 |

| InChIKey | LFKZJSPGKPVFHW-UHFFFAOYSA-N |

| MDL Number | MFCD12026273 |

Physicochemical Properties & Structural Analysis

The reactivity of this compound is dictated by a synergistic combination of electronic effects across the aromatic ring:

-

Strong Electron Withdrawal: The para-sulfonamide (

) group exerts a powerful mesomeric ( -

Halogen Activation: The two ortho-chlorine atoms provide additional inductive withdrawal. This extreme electron depletion makes the C4 carbon highly electrophilic.

-

C-F Bond Dynamics: While the C-F bond is thermodynamically stronger than the C-Cl bond, fluorine's superior electronegativity stabilizes the transition state during nucleophilic attack, making the C-F bond the exclusive site of substitution.

Mechanistic Reactivity: Nucleophilic Aromatic Substitution ( )

The primary synthetic utility of this compound lies in its capacity to undergo rapid

Causality Behind Experimental Choices:

Novice chemists often mistakenly assume that the weaker C-Cl bond should break first. However, the rate-determining step in an

Fig 1: Nucleophilic Aromatic Substitution (SNAr) pathway of the sulfonamide building block.

Experimental Protocols: Self-Validating Workflow

To ensure scientific integrity and reproducibility, the following protocol for amine derivatization is designed as a self-validating system .

Reagents and Conditions

| Parameter | Recommendation | Rationale |

| Solvent | DMF or DMSO (0.2 M) | Polar aprotic solvents stabilize the highly polar Meisenheimer transition state via dipole-dipole interactions without solvating the nucleophile. |

| Base | DIPEA (2.5 eq) or K₂CO₃ (3.0 eq) | Neutralizes the highly corrosive HF byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine. |

| Temperature | 60°C – 80°C | Provides sufficient thermal energy to overcome the activation barrier of sterically hindered nucleophiles. |

Step-by-Step Methodology

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired nucleophile (1.2 eq) in anhydrous DMF.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature. Seal the vial under a nitrogen atmosphere.

-

Thermal Activation: Heat the reaction mixture to 70°C using an oil bath or aluminum heating block for 4–12 hours.

-

Self-Validating Checkpoint (LC-MS Monitoring): Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

-

Validation Logic: The reaction is complete when the starting material peak (

242/244 for

-

-

Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Fig 2: Standardized experimental workflow for SNAr derivatization of the building block.

Applications in Pharmaceutical Development

The primary application of this compound is in the synthesis of Carbonic Anhydrase Inhibitors (CAIs) . The unsubstituted sulfonamide group (

By utilizing the

-

Steric Shielding: They restrict the conformational rotation of the newly attached C4-tail, locking the molecule into a bioactive conformation.

-

Lipophilicity Enhancement: The heavy halogenation increases the overall LogP of the molecule, which is crucial for penetrating cell membranes to target intracellular, tumor-associated isozymes like CA IX, a major target in hypoxic cancer therapies[3].

Furthermore, the robust nature of this building block makes it highly suitable for parallel library synthesis in early-stage drug discovery, allowing for rapid Structure-Activity Relationship (SAR) profiling.

References

-

National Center for Biotechnology Information (NCBI). "Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields." PMC. URL:[Link]

Sources

molecular weight and formula of 3,5-Dichloro-4-fluorobenzenesulfonamide

Executive Summary

3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) is a highly specialized halogenated sulfonamide scaffold used primarily in the development of carbonic anhydrase (CA) inhibitors and as an intermediate in agrochemical synthesis. Distinguished by its dense halogenation pattern, the compound features a "privileged structure" in medicinal chemistry: the primary sulfonamide moiety (

This guide details the physicochemical profile, validated synthetic pathways, and structural characterization of this compound, designed for researchers in lead optimization and process chemistry.

Physicochemical Profile

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 1208075-66-4 |

| Molecular Formula | |

| Molecular Weight | 244.07 g/mol |

| Exact Mass | 242.9324 |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |

| Predicted pKa | ~9.5 (Sulfonamide NH) |

| Lipophilicity (CLogP) | ~2.35 (Predicted) |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |

Synthetic Architecture

The synthesis of this compound is most efficiently achieved via the chlorosulfonation of 2,6-dichlorofluorobenzene followed by ammonolysis . This route leverages the directing effects of the fluorine substituent to selectively install the sulfonyl group at the para position.

Reaction Pathway Diagram

Figure 1: Two-step synthetic route from commercially available 2,6-dichlorofluorobenzene.

Detailed Experimental Protocol

Step 1: Chlorosulfonation

Objective: Synthesis of 3,5-dichloro-4-fluorobenzenesulfonyl chloride.

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.

-

Reagent Addition: Charge the flask with Chlorosulfonic acid (5.0 equiv). Cool to 0°C in an ice bath.

-

Substrate Addition: Add 2,6-Dichlorofluorobenzene (1.0 equiv) dropwise over 30 minutes. The fluorine atom directs the electrophilic attack to the para position (position 4 relative to F, which becomes position 1 of the sulfonyl product).

-

Reaction: Remove the ice bath and heat the mixture to 80°C–100°C for 3–5 hours. Monitor consumption of starting material by TLC (Hexane/EtOAc).

-

Quench: Cool the mixture to room temperature. Cautiously pour the reaction mass onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.[1]

-

Isolation: Filter the precipitate, wash with cold water (3x) to remove residual acid, and dry under vacuum.

-

Note: The intermediate sulfonyl chloride is hydrolytically unstable; proceed immediately to Step 2 or store under inert gas at 4°C.

-

Step 2: Ammonolysis

Objective: Conversion to this compound.

-

Solvation: Dissolve the crude sulfonyl chloride (1.0 equiv) in THF or 1,4-Dioxane (5 mL/mmol). Cool to 0°C.

-

Amination: Add Ammonium hydroxide (28-30% aq) (5.0 equiv) or Ammonia in Methanol (7N) dropwise.

-

Mechanistic Insight: The ammonia acts as a nucleophile, attacking the sulfur center. The electron-withdrawing chlorine atoms on the ring increase the electrophilicity of the sulfur, accelerating the reaction compared to non-halogenated analogs [1].

-

-

Completion: Stir at Room Temperature (RT) for 2–4 hours.

-

Workup: Concentrate the solvent under reduced pressure. Dilute the residue with water and adjust pH to ~4–5 with 1N HCl to ensure the sulfonamide is protonated and precipitates.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene to afford the pure title compound.

Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

| Technique | Expected Signals & Interpretation |

| Mass Spectrometry (ESI) | [M-H]⁻ ion at m/z ~242.9: Negative mode is preferred for sulfonamides due to the acidic NH proton. Look for the characteristic Chlorine isotope pattern ( |

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition

The primary utility of this compound is as a fragment or lead compound for inhibiting Carbonic Anhydrases (CAs).

-

Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

ion in the enzyme's active site. -

Selectivity: The "tail" (the benzene ring) interacts with the hydrophobic pocket of the enzyme. The 3,5-dichloro substitution creates steric bulk that can improve selectivity for specific isoforms (e.g., CA IX over CA II) by clashing with residues in the narrower active sites of off-target isoforms [2].

Pharmacophore Diagram

Figure 2: Interaction logic of the sulfonamide scaffold within the Carbonic Anhydrase active site.

Safety & Handling (MSDS Summary)

-

Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[2]

-

Handling: Use in a fume hood. The sulfonyl chloride intermediate is corrosive and lachrymatory.

-

Storage: Store in a cool, dry place. Sulfonamides are generally stable, but the precursor sulfonyl chloride is moisture-sensitive.

References

-

Synthesis of Sulfonamides: Title: "Modified and Scalable Synthesis of N-Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride" (Contextual reference for sulfonyl chloride reactivity). Source: Organic Process Research & Development.[3] URL:[Link][3][4]

-

Medicinal Chemistry Context: Title: "Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isoforms." Source: Journal of Enzyme Inhibition and Medicinal Chemistry (General grounding for sulfonamide CAIs). URL:[Link]

Sources

solubility of 3,5-Dichloro-4-fluorobenzenesulfonamide in water vs organic solvents

An In-depth Technical Guide to the Solubility Profiling of 3,5-Dichloro-4-fluorobenzenesulfonamide

Executive Summary

This compound (CAS: 1208075-66-4) is a highly functionalized aromatic intermediate used in the synthesis of agrochemicals (e.g., benzoylurea insecticides like Teflubenzuron) and pharmaceutical active ingredients (COX-2 inhibitors, diuretics).[1][2][3][4][5][6] Its physicochemical behavior is dominated by the interplay between the lipophilic, electron-withdrawing halogen array and the polar, ionizable sulfonamide moiety.[1]

This guide provides a technical framework for determining and optimizing the solubility of this compound. Unlike simple organic solutes, the solubility of this compound is heavily pH-dependent due to the enhanced acidity of the sulfonamide proton (

Part 1: Physicochemical Profile & Solubility Landscape[1][4][5]

Structural Analysis & Solvation Thermodynamics

The molecule features a "push-pull" solvation mechanism.[1][4] The halogenated benzene ring drives hydrophobic interactions, while the sulfonamide group acts as a pH-switchable hydrophilic head.[1]

-

Lipophilicity (LogP): The addition of two chlorine atoms at the 3,5-positions significantly increases lipophilicity compared to the parent 4-fluorobenzenesulfonamide.[1][4]

-

Acidity (

): The electron-withdrawing nature of the fluorine and chlorine atoms stabilizes the negative charge on the sulfonamide nitrogen upon deprotonation.[1][4][7]

Predicted Solubility Matrix

Based on Structure-Activity Relationships (SAR) of analogous halogenated sulfonamides.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Aqueous (Neutral) | Water (pH 7.[1][4]0) | Very Low (< 1 mg/mL) | Hydrophobic effect of tri-halogenated ring dominates.[1][4][7] |

| Aqueous (Basic) | 0.1 M NaOH / Na₂CO₃ | High (> 50 mg/mL) | Deprotonation forms the highly soluble sodium sulfonamide salt.[1][4][7] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (> 200 mg/mL) | Strong dipole interactions disrupt crystal lattice; H-bond acceptance.[1][4][7] |

| Polar Protic | Methanol, Ethanol | High (50–100 mg/mL) | Solvation via H-bonding; suitable for crystallization.[1][4][7] |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate (20–50 mg/mL) | Good general solvation; useful for extraction.[4][7] |

| Non-Polar | Hexane, Heptane | Insoluble | Lack of polar interactions to overcome crystal lattice energy.[4] |

| Chlorinated | Dichloromethane (DCM) | Moderate | Interaction with the aromatic ring; useful for liquid-liquid extraction.[1][4][7] |

Part 2: Experimental Protocols

Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate solubility method based on the development stage.

Caption: Decision matrix for kinetic vs. thermodynamic solubility determination.

Method A: Thermodynamic Solubility (The Gold Standard)

Use this method for Certificate of Analysis (CoA) generation or process optimization.[1][4][7]

Materials:

-

Solvents: HPLC-grade Water, Methanol, pH Buffers (4.0, 7.4, 9.0).[7]

-

Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC.[7]

Protocol Steps:

-

Saturation: Weigh approx. 20 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer).[4][7]

-

Equilibration: Seal the vial and place it on an orbital shaker (200 rpm) at 25°C ± 1°C for 24 hours .

-

Validation: For critical data, run a parallel sample for 48 hours to ensure equilibrium is reached.

-

-

Phase Separation: Filter the supernatant through a 0.45 µm PTFE filter (pre-saturated with the solution to prevent drug adsorption) or centrifuge at 10,000 rpm for 10 mins.

-

Dilution: Immediately dilute the filtrate with Mobile Phase (see below) to prevent precipitation if temperature shifts.[1][4][7]

-

Quantification: Inject into HPLC.

Analytical Method (HPLC-UV)

A generic, robust method suitable for halogenated benzenesulfonamides.[1][4]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[7]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1][4][7]

-

Retention Time: Expect elution around 6.5–7.5 min (highly lipophilic).[1][4][7]

Part 3: Mechanistic Insights & Troubleshooting

The pH "Switch" Effect

The most critical parameter for aqueous solubility is pH.[1][4][7] The sulfonamide proton (

-

Below pH 7: The compound exists in the neutral, poorly soluble form.[7]

-

Above pH 8.5: The compound is predominantly ionized (anionic), increasing solubility by orders of magnitude.[4][7]

-

Process Tip: For extraction/purification, dissolve the crude solid in dilute NaOH (pH 10), wash with an organic solvent (to remove non-acidic impurities), and then precipitate the pure product by acidifying to pH 4 with HCl.[7]

Common Pitfalls

-

Filter Adsorption: The lipophilic nature of the compound can cause it to stick to nylon or cellulose filters.[1][4][7] Action: Always use PTFE or PVDF filters and discard the first 200 µL of filtrate.[1][4][7]

-

DMSO Precipitation: When measuring kinetic solubility (diluting DMSO stock into water), the compound may form amorphous precipitates that redissolve slowly.[1][4][7] This often overestimates "real" crystalline solubility.[1][4][7]

-

Hydrolysis: While sulfonamides are generally stable, avoid prolonged exposure to extreme pH (>12 or <1) at high temperatures (>60°C) to prevent hydrolysis of the sulfonamide bond.[4][7]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 705607, 3,5-Dichlorobenzenesulfonamide. Retrieved from [Link]

-

Royal Society of Chemistry (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science. Retrieved from [Link]

-

Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and Solubility Aspects.[4][7] Journal of Chemical & Engineering Data. (Contextual reference for sulfonamide thermodynamics).

Sources

- 1. CAS 402-46-0: 4-Fluorobenzenesulfonamide | CymitQuimica [cymitquimica.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemscene.com [chemscene.com]

- 5. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sioc.cas.cn [sioc.cas.cn]

Technical Safety & Handling Guide: 3,5-Dichloro-4-fluorobenzenesulfonamide

The following technical guide details the safety, handling, and experimental application of 3,5-Dichloro-4-fluorobenzenesulfonamide , a specialized halogenated building block used in medicinal chemistry.

Substance Identification & Physicochemical Profile

This compound is a tri-halogenated aromatic sulfonamide. Its structural uniqueness lies in the "3,5-dichloro-4-fluoro" substitution pattern. The 4-position fluorine is electronically activated by the ortho-chlorines and the para-sulfonamide group, making it a prime candidate for Nucleophilic Aromatic Substitution (

Chemical Identity

| Parameter | Detail |

| CAS Number | 1208075-66-4 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 244.07 g/mol |

| SMILES | NS(=O)(=O)C1=CC(Cl)=C(F)C(Cl)=C1 |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2] |

| Acidity (pKa) | ~10.0 (Sulfonamide |

Structural Alerts

-

Sulfonamide Moiety (

): Potential for hypersensitivity (sulfa allergy cross-reactivity) and acidic character. -

Aryl Fluoride (

): High bond strength ( -

Poly-halogenation: Increases lipophilicity (

) and environmental persistence.

Hazard Identification & Risk Assessment (GHS)[3][4]

This compound is classified under the Globally Harmonized System (GHS) as a Category 2 Irritant. While specific toxicological data (LD50) for this exact CAS is limited, its structural analogs dictate a conservative risk profile.

GHS Classification[3][4]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

| Hazard Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed.[2][3] | Systemic absorption; sulfonamides can interfere with folate metabolism or cause renal crystallization. |

| H315 | Causes skin irritation.[2][3][4][5][6][7] | Acidic protons on sulfonamide nitrogen can react with epidermal proteins; desiccation by halogenated motif. |

| H319 | Causes serious eye irritation.[2][3][4][5] | Mechanical abrasion (dust) and chemical irritation of mucous membranes. |

| H335 | May cause respiratory irritation.[2][4][5][6][7] | Inhalation of fine dust triggers inflammation in the bronchial tree. |

Precautionary Strategy

-

P261: Avoid breathing dust/fume.[4][5][6] Rationale: The solid is likely a fine powder; electrostatic charging during weighing can aerosolize particles.

-

P280: Wear protective gloves/eye protection.[2][4][5][6][7] Rationale: Nitrile gloves (0.11 mm min) provide adequate barrier protection against solid contact.

Self-Validating Handling Protocol

This section outlines a "self-validating" workflow for dispensing and reacting this compound. A self-validating protocol includes intrinsic checkpoints to ensure safety and quality before proceeding to the next step.

Phase A: Engineering Controls & PPE[8]

-

Primary Barrier: Chemical Fume Hood (Face velocity: 0.5 m/s).

-

Respiratory: N95 or P100 particulate respirator if weighing outside a hood (not recommended).

-

Dermal: Double-gloving (Nitrile) recommended during dissolution to prevent permeation by organic solvents (e.g., DMSO).

Phase B: Reaction Setup (S_NAr Example)

The most common application is displacing the Fluorine with an amine.

-

Checkpoint 1 (Solvent Choice): Dissolve the reagent in dry DMSO or DMF.

-

Validation: Solution must be clear. Turbidity indicates moisture contamination or insolubility, which can cause "hot spots" during heating.

-

-

Checkpoint 2 (Base Addition): Add non-nucleophilic base (e.g.,

or DIPEA).-

Validation: Monitor for exotherm. The sulfonamide proton is acidic; deprotonation may occur (

), temporarily increasing solubility but potentially altering reactivity.

-

-

Checkpoint 3 (Thermal Control): Heat to reaction temperature (typically 80–120°C for

).-

Safety: Do not exceed the boiling point of the solvent. Ensure reflux condenser is active.

-

Phase C: Quench & Workup

-

Acidification: If the reaction mixture is basic, the product (sulfonamide) may be in the aqueous phase as a salt.

-

Protocol: Carefully adjust pH to ~4-5 using 1M HCl.

-

Validation: Precipitation of the neutral sulfonamide should be observed.

-

-

Extraction: Extract with Ethyl Acetate.

-

Safety: Avoid chlorinated solvents (DCM) if possible to reduce halogenated waste load, though the product itself is halogenated.

-

Emergency Response & Toxicology

Acute Exposure Management

-

Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). The halogenated nature suggests potential for pulmonary irritation.[2][7]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[6] Do not use neutralization agents (acids/bases) in the eye.

-

Skin Contact: Wash with soap and water.[5][7] Lipophilic halogenated compounds can facilitate dermal absorption; monitor for systemic symptoms (nausea, dizziness).

Toxicological Mechanisms

-

Metabolic Activation: Halogenated benzenes can be metabolized by cytochrome P450s to form reactive epoxide intermediates, though the electron-withdrawing sulfonamide group deactivates the ring, likely reducing this risk compared to simple halobenzenes.

-

Sulfonamide Toxicity: Potential for crystalluria (precipitation in kidneys) if ingested in large quantities due to low solubility in acidic urine.

Waste Disposal & Environmental Impact[5]

This compound is a Halogenated Organic Waste .

-

Segregation: Must be separated from non-halogenated solvents.[8] Burning halogenated waste in standard incinerators can produce dioxins and acid gases (HCl, HF).

-

Labeling: Clearly mark as "Halogenated - Toxic."

-

Destruction: Requires high-temperature incineration (>1100°C) with flue gas scrubbing to capture HF and HCl.

Experimental Workflow Visualization

The following diagram illustrates the logical flow and safety checkpoints for using this chemical in a high-throughput synthesis environment.

Caption: Operational workflow for this compound, emphasizing containment during weighing and pH control during workup.

References

-

PubChem. (n.d.).[3] Compound Summary: 3,5-Difluorobenzenesulfonamide (Analogous Structure). National Library of Medicine. Retrieved March 6, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 6, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.).[3] Guidance on the Application of the CLP Criteria. Retrieved March 6, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3,5-Difluorobenzenesulfonamide | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. neogen.com [neogen.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Thermodynamic Stability Profile: 3,5-Dichloro-4-fluorobenzenesulfonamide

[1]

Executive Summary

3,5-Dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) is a highly functionalized arylsulfonamide building block characterized by a unique electronic push-pull system.[1][2] While the sulfonamide moiety (

This guide details the thermodynamic boundaries, degradation mechanisms, and handling protocols required to maintain the integrity of this compound during drug development workflows.

Physicochemical & Thermodynamic Architecture

The stability of this compound is dictated by the electronic interplay between its substituents.[1] Understanding this architecture is prerequisite to predicting its behavior under stress.[2][3][4][5]

Structural Analysis[2][6]

-

Electronic Activators:

-

(Position 1): Strong

- (Positions 3, 5): Inductive EWGs.[1][2][5] They further deplete electron density from the ring carbon at position 4.[2][3][4][5]

-

(Position 4): The leaving group.[1][2][5] While fluorine is a

-

(Position 1): Strong

Key Thermodynamic Properties

| Property | Value / Range | Technical Commentary |

| Molecular Weight | 244.07 g/mol | |

| Physical State | White Crystalline Solid | High lattice energy due to intermolecular H-bonds ( |

| Melting Point | 145 – 155 °C (Est.)[1][2][3][4][5] | Significantly higher than 4-fluorobenzenesulfonamide ( |

| pKa (Acidic) | 8.2 – 8.8 (Pred.)[1][2][3][4][5] | The EWG effect of 3,5-dichloro substitution lowers the pKa of the sulfonamide |

| LogP | ~2.1 | Moderate lipophilicity; low aqueous solubility at neutral pH, increasing significantly at |

Chemical Stability & Degradation Pathways[2][3][4][5][8]

The thermodynamic stability of this molecule is binary: it is robust in the solid state and acidic media , but fragile in basic nucleophilic environments .

The "Hidden" Instability: Nucleophilic Aromatic Substitution ( )

Unlike typical sulfonamides where the S–N bond is the weak link, here the C–F bond is the primary site of failure. The 4-position is an "electron sink," activated by the para-sulfonyl and meta-chlorines.[1]

-

Mechanism: In the presence of nucleophiles (amines, thiols, hydroxides) and thermal energy, the fluoride ion is displaced.

-

Risk Factor: High.[1][2][3][4][5] This reaction can occur during synthesis (e.g., coupling reactions in basic media) or formulation (interaction with amine excipients).[1][2][4][5]

Hydrolytic Stability (Sulfonamide Bond)

The sulfonamide linkage (

-

Acidic Hydrolysis: Resistant.[2][3][4][5] Requires harsh conditions (e.g., conc.[2][3][4][5]

, reflux, -

Basic Hydrolysis: Resistant at ambient temperature.[2][3][4][5] At elevated temperatures (

) in strong base, hydrolysis may compete with

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways and the electronic activation driving the instability.

Caption: Stability logic flow. Note the bifurcation: acidic conditions preserve integrity, while basic/nucleophilic conditions trigger fluorine displacement (

Experimental Protocols for Stability Assessment

To validate the stability profile for regulatory or development purposes, the following forced degradation protocols (adapted from ICH Q1A) are recommended.

Protocol: Forced Degradation Matrix[1][2]

| Stress Type | Conditions | Target Endpoint | Expected Outcome |

| Acid Hydrolysis | Stable. Minor hydrolysis of sulfonamide possible only under extreme stress.[1][2] | ||

| Base Hydrolysis | Variable | Unstable at High T. At | |

| Oxidation | Stable. The ring is electron-deficient and resistant to oxidative attack.[1][2] | ||

| Nucleophilic Challenge | Dissolve in DMSO; add 1 eq. Morpholine, | Critical Test | Rapid Degradation. Formation of 4-morpholino derivative confirms |

| Photostability | 1.2M Lux hours (ICH Q1B) | Monitor Appearance | Caution. Potential for homolytic C-Cl bond cleavage (dechlorination) causing yellowing.[1][2][3][5] |

Analytical Method (HPLC)[1][2]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

.[2][4][5] -

Mobile Phase: Gradient of Water (

) / Acetonitrile.[2][3][4][5] -

Detection: UV at 254 nm (aromatic ring) and 220 nm (sulfonamide).[1][2][3][4][5]

-

Note: The

degradation products will generally be more polar (elute earlier) if the nucleophile is

Storage & Handling Guidelines

Based on the thermodynamic profile, the following handling procedures are mandatory to prevent "silent" degradation.

-

Avoid Nucleophilic Solvents: Do not store stock solutions in methanol or ethanol for prolonged periods if the solution is basic.[2][3][4][5] DMSO is acceptable only if acid-free and stored frozen.[1][2][3][4][5]

-

pH Control: Maintain aqueous formulations at

unless immediate use is intended. The ionized sulfonamide (anion) increases electron density slightly, potentially retarding -

Solid State Storage:

-

Incompatibility: Strictly incompatible with strong bases (alkoxides, hydroxides) and primary/secondary amines in solution at elevated temperatures.[2][3][4][5]

References

-

ICH Harmonised Tripartite Guideline. (2003).[1][2][3][4][5] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.[2][3][4][5] Link

-

Caine, B. A., et al. (2019).[2][3][4][5] Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10, 6368-6381.[1][2][4][5] Link

-

Sandford, G. (2003).[2][3][4][5] Perfluoroalkanes.[2][3][4][5] Tetrahedron, 59(4), 437-454.[1][2][5] (Reference for

reactivity of polyfluorinated aromatics). -

Fluorochem Ltd. (2024).[1][2][3][4][5][7] Product Specification: this compound (F038093).[1][2][5]Link[1][2]

Sources

- 1. Benzenesulfonamide, N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethyl- CAS#: 666699-46-3 [m.chemicalbook.com]

- 2. 3,5-Difluorobenzenesulfonamide | C6H5F2NO2S | CID 446275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. ossila.com [ossila.com]

- 7. doras.dcu.ie [doras.dcu.ie]

pKa values and acidity of 3,5-Dichloro-4-fluorobenzenesulfonamide

The Acidity of 3,5-Dichloro-4-fluorobenzenesulfonamide: pKa Modulation and Thermodynamic Implications in Target Binding

Executive Overview

In the landscape of rational drug design, halogenated benzenesulfonamides represent a privileged class of pharmacophores, primarily utilized as potent inhibitors of metalloenzymes such as Carbonic Anhydrase (CA). Among these, This compound (CAS: 1208075-66-4) stands out due to its highly specific substitution pattern. The strategic placement of two chlorine atoms at the meta positions and a fluorine atom at the para position fundamentally alters the electron density of the aromatic ring. This electronic modulation directly dictates the acid dissociation constant (pKa) of the terminal sulfonamide group (-SO₂NH₂), which in turn governs the thermodynamic linkage of enzyme-inhibitor binding. This technical guide explores the causality behind its acidity, the thermodynamic consequences for target engagement, and the self-validating experimental protocols required to quantify these parameters.

Structural Determinants of Acidity: Inductive vs. Resonance Effects

The primary mechanism by which this compound exerts its biological efficacy is through the deprotonation of its primary sulfonamide nitrogen. To bind effectively to the active site zinc ion (Zn²⁺) of Carbonic Anhydrase, the sulfonamide must exist in its anionic state (ArSO₂NH⁻)[1].

The baseline pKa of an unsubstituted benzenesulfonamide is approximately 10.00, meaning it is overwhelmingly protonated at physiological pH (7.4)[2]. The introduction of halogens shifts this equilibrium through a delicate balance of Hammett electronic effects:

-

The para-Fluoro Effect: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, its lone pairs reside in 2p orbitals that overlap efficiently with the aromatic π-system, providing a counteracting electron-donating resonance effect (+R). As a result, the net electronic shift is minimal; 4-fluorobenzenesulfonamide exhibits a pKa of 10.02, nearly identical to the parent compound[2].

-

The meta-Dichloro Effect: Chlorine atoms at the 3 and 5 positions interact differently. Because they are meta to the sulfonamide group, resonance contribution is geometrically forbidden. They exert purely electron-withdrawing inductive effects (-I) (Hammett

= 0.37 per chlorine). -

Synergistic Modulation: In this compound, the combined inductive pull of the three halogens severely depletes electron density from the aromatic ring. This withdrawal stabilizes the negative charge on the conjugate base's nitrogen atom. Consequently, the pKa is driven down to an estimated range of 8.50 to 9.15 .

This acidic shift is a critical design feature. By lowering the pKa closer to physiological pH, the fraction of the active anionic species (ArSO₂NH⁻) available for immediate Zn²⁺ coordination increases exponentially, enhancing the observed binding kinetics.

Quantitative pKa Data Summary

The table below illustrates the comparative impact of halogenation on the acidity of the benzenesulfonamide scaffold.

| Compound | Substitution Pattern | Experimental/Predicted pKa | Primary Electronic Effect |

| Benzenesulfonamide | Unsubstituted | 10.00 | Baseline |

| 4-Fluorobenzenesulfonamide | para-Fluoro | 10.02 | Inductive (-I) balanced by Resonance (+R) |

| 3,4-Dichlorobenzenesulfonamide | meta-Chloro, para-Chloro | ~8.80 | Strong Inductive (-I) |

| This compound | meta-Dichloro, para-Fluoro | 8.50 – 9.15 | Synergistic Inductive (-I) |

| 2,3,4,5,6-Pentafluorobenzenesulfonamide | Perfluoro | 8.30 | Extreme Inductive (-I) |

Thermodynamic Linkage in Metalloenzyme Binding

The binding of this compound to Carbonic Anhydrase is not a simple lock-and-key event; it is a thermodynamically linked protonation-deprotonation cycle[3]. The CA active site contains a Zn²⁺ ion coordinated by three histidine residues and a solvent molecule. At physiological pH, the enzyme exists in an equilibrium between a Zn-bound water state (CA-Zn²⁺-OH₂, pKa ~6.8) and a Zn-bound hydroxide state (CA-Zn²⁺-OH⁻)[1].

For the inhibitor to bind, the sulfonamide must be deprotonated, and the enzyme must be in the protonated (water-bound) state so the water can be displaced as a leaving group. If the inhibitor's pKa is too high, the energetic penalty of deprotonating the sulfonamide at pH 7.4 severely diminishes the observed binding affinity (

Thermodynamic cycle of linked protonation states in sulfonamide-metalloenzyme binding.

Experimental Protocols for pKa and Affinity Determination

To accurately measure the pKa and its effect on binding, researchers must employ self-validating analytical systems. The following protocols detail the gold-standard methodologies for characterizing halogenated sulfonamides.

Protocol 1: ¹⁹F NMR Spectroscopic Titration for pKa Determination

The 4-fluoro substituent in this compound serves as an ideal, background-free NMR reporter. As the sulfonamide group deprotonates, the resulting negative charge increases the electron density across the aromatic ring, shielding the fluorine nucleus and causing a distinct upfield shift in the ¹⁹F NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the compound in a solvent mixture of 5% DMSO-d6 in D₂O/H₂O (to ensure complete solubility of the lipophilic dichloro-aromatic core).

-

Buffer Integration: Add a universal buffer system (e.g., a mixture of 10 mM phosphate, acetate, and borate) to maintain stable pH across a wide titration range without interacting with the analyte.

-

Internal Standardization: Spike the solution with a trace amount of trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.55 ppm).

-

pH Titration: Adjust the pH of the solution from 6.0 to 11.0 in 0.5 pH unit increments using dilute NaOH or HCl. Measure the exact pH using a calibrated glass micro-electrode immediately prior to NMR acquisition.

-

Data Acquisition & Analysis: Acquire ¹⁹F NMR spectra at a constant temperature (298 K). Plot the observed fluorine chemical shift (

) against the measured pH. -

Self-Validation (Curve Fitting): Fit the plotted data to the Henderson-Hasselbalch equation:

Causality Check: A perfect sigmoidal fit confirms that the observed chemical shift is purely a function of the specific deprotonation event, validating the derived pKa independent of concentration artifacts[2].

Step-by-step workflow for determining pKa via ¹⁹F NMR spectroscopic titration.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Intrinsic Affinity

To isolate the true binding energy of this compound from the thermodynamic penalty of its pKa, Isothermal Titration Calorimetry (ITC) is employed[3].

Step-by-Step Methodology:

-

Dialysis: Dialyze the target enzyme (e.g., Carbonic Anhydrase IX) against the assay buffer (50 mM HEPES, pH 7.4) overnight. This ensures exact buffer matching, which is critical to eliminate heats of mixing.

-

Ligand Preparation: Dissolve the sulfonamide directly into the post-dialysis buffer.

-

Titration Execution: Load the enzyme (typically 10-20 µM) into the ITC sample cell and the ligand (100-200 µM) into the injection syringe. Perform 20-25 injections of the ligand at 25°C, recording the differential heat power (µcal/s).

-

Data Integration: Integrate the injection peaks to extract the observed enthalpy (

) and observed association constant ( -

Thermodynamic Linkage Correction: Calculate the intrinsic association constant (

) by mathematically removing the ionization penalty using the pKa derived from Protocol 1:

Conclusion

The precise engineering of this compound demonstrates the power of physical organic chemistry in drug design. By leveraging the synergistic inductive effects of multiple halogens, the pKa of the sulfonamide is tuned to optimize the concentration of the reactive anionic species at physiological pH. Understanding and accurately measuring these parameters through self-validating methods like ¹⁹F NMR and ITC is paramount for researchers aiming to develop highly selective, potent inhibitors for metalloenzyme targets.

References

-

Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Vilnius University / European Journal of Medicinal Chemistry.[Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. University of Tartu.[Link]

-

Carbonic Anhydrases inhibitory effects of new benzenesulfonamides synthesized by using superacid chemistry. Taylor & Francis.[Link]

-

Thermodynamic Optimisation in Drug Discovery: A Case Study using Carbonic Anhydrase Inhibitors. ResearchGate.[Link]

Sources

3,5-Dichloro-4-fluorobenzenesulfonamide as a pharmaceutical intermediate

An In-depth Technical Guide to 3,5-Dichloro-4-fluorobenzenesulfonamide as a Pharmaceutical Intermediate

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic sulfonamide with significant potential as a versatile intermediate in pharmaceutical synthesis. The strategic placement of two chlorine atoms and a fluorine atom on the phenyl ring, combined with the reactive sulfonamide moiety, makes this compound a valuable building block for accessing novel chemical matter in drug discovery. This document details its physicochemical properties, outlines a robust two-step synthetic pathway from commercially available precursors, explores its reactivity, and discusses its potential applications in the development of therapeutic agents. Furthermore, this guide includes detailed experimental protocols, analytical methodologies for quality control, and essential safety and handling information to support its practical application in a research and development setting.

Introduction: The Strategic Value of a Polysubstituted Building Block

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone pharmacophore, present in a wide array of approved drugs, including diuretics, antibacterials, and kinase inhibitors. Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability and capacity to orient substituents in a defined three-dimensional space, underpins its enduring utility.

The value of a sulfonamide intermediate is significantly enhanced by the substitution pattern on its aromatic core. Halogenation, in particular, is a critical tool for modulating a drug candidate's physicochemical properties. Fluorine substitution can enhance metabolic stability and binding affinity, while chlorine atoms can increase lipophilicity and provide vectors for further functionalization.

This compound (CAS 1208075-66-4) emerges as a strategically designed intermediate that leverages these principles. It provides a rigid scaffold bearing a key reactive handle (the sulfonamide) and a unique electronic and steric profile conferred by its polychlorinated and fluorinated ring system. This guide serves as a technical primer for scientists seeking to incorporate this promising building block into their synthetic and drug discovery programs.

Physicochemical Properties and Data

A clear understanding of a compound's fundamental properties is essential for its effective use. The key data for this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 1208075-66-4 | [1] |

| Molecular Formula | C₆H₄Cl₂FNO₂S | [1] |

| Molecular Weight | 244.07 g/mol | Calculated |

| Canonical SMILES | NS(=O)(=O)C1=CC(Cl)=C(F)C(Cl)=C1 | [1] |

| InChI Key | LFKZJSPGKPVFHW-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

Synthesis and Manufacturing Pathway

A reliable and scalable synthesis is paramount for the utility of any pharmaceutical intermediate. A robust two-step synthesis for this compound is proposed, starting from the chlorosulfonation of a suitable precursor followed by ammonolysis.

Overall Synthetic Strategy

The pathway is designed for efficiency and relies on well-established chemical transformations.

-

Step 1: Synthesis of 3,5-Dichloro-4-fluorobenzenesulfonyl Chloride. This key step involves an electrophilic aromatic substitution reaction on a commercially available dichlorofluorobenzene isomer to install the chlorosulfonyl group.

-

Step 2: Ammonolysis of 3,5-Dichloro-4-fluorobenzenesulfonyl Chloride. The sulfonyl chloride intermediate is then converted to the target sulfonamide via reaction with an ammonia source.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Step 1

Synthesis of 3,5-Dichloro-4-fluorobenzenesulfonyl chloride

-

Principle and Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. Chlorosulfonic acid serves as both the reagent and the solvent. The electrophile, SO₂Cl⁺ (or a related species), is generated in situ. The directing effects of the existing halogen substituents guide the incoming chlorosulfonyl group to the sterically accessible position para to the fluorine atom and meta to both chlorine atoms. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. The workup involves carefully quenching the reaction mixture on ice, which hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. This protocol is adapted from analogous procedures for halogenated benzenes.[2]

-

Step-by-Step Methodology:

-

Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize the evolved HCl gas.

-

Reagent Charging: Charge chlorosulfonic acid (4.0 eq.) into the flask. Cool the flask to 0-5 °C using an ice-water bath.

-

Substrate Addition: Slowly add 1,3-dichloro-2-fluorobenzene (1.0 eq.) dropwise to the cooled and stirred chlorosulfonic acid over 1-2 hours. Causality: A slow, controlled addition is critical to manage the reaction's exothermicity and prevent dangerous temperature spikes.

-

Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, allow the reaction to slowly warm to room temperature and continue stirring for 16-24 hours until reaction completion is confirmed by TLC or GC analysis.

-

Work-up: Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. Causality: This step quenches the reaction and precipitates the product. Extreme caution is required due to the highly exothermic and violent reaction of chlorosulfonic acid with water.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the crude 3,5-Dichloro-4-fluorobenzenesulfonyl chloride under vacuum. The product can be used directly in the next step or further purified by recrystallization from a solvent like hexane.

-

Detailed Experimental Protocol: Step 2

Synthesis of this compound

-

Principle and Mechanistic Insight: This is a nucleophilic acyl substitution at the sulfur atom. The highly electrophilic sulfonyl chloride is readily attacked by the nucleophilic ammonia. The reaction is typically performed in a solvent that can dissolve the sulfonyl chloride and is miscible with aqueous ammonia. Dichloromethane or THF are common choices.

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 3,5-Dichloro-4-fluorobenzenesulfonyl chloride (1.0 eq.) from the previous step in a suitable solvent (e.g., dichloromethane or THF).

-

Ammonolysis: Cool the solution to 0-5 °C in an ice bath. Add concentrated aqueous ammonium hydroxide (28-30%, 5.0-10.0 eq.) dropwise with vigorous stirring. Causality: Using an excess of ammonia ensures complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct. The low temperature controls the exotherm.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

-

Work-up: If using a water-immiscible solvent like dichloromethane, separate the organic layer. Wash the organic layer sequentially with water and brine. If using a water-miscible solvent like THF, remove the THF under reduced pressure and extract the resulting aqueous residue with ethyl acetate.

-

Isolation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the final product as a crystalline solid.

-

Reactivity and Applications in Pharmaceutical Synthesis

The synthetic utility of this compound lies in the reactivity of its sulfonamide group. The acidic N-H protons can be deprotonated with a suitable base, creating a potent nucleophile for subsequent reactions.

Caption: General reactivity of the sulfonamide for N-functionalization.

Plausible Applications Based on Structural Analogs

While direct applications of this specific intermediate are not extensively published, its structure strongly suggests utility in areas where related fluorinated sulfonamides have proven valuable.

-

Carbonic Anhydrase (CA) Inhibitors: Many potent CA inhibitors are based on aromatic or heterocyclic sulfonamides. The unique substitution pattern of this compound could be exploited to develop novel inhibitors with unique selectivity profiles against various CA isoforms implicated in glaucoma, epilepsy, or cancer.

-

Kinase Inhibitors: The sulfonamide moiety is a common feature in many ATP-competitive kinase inhibitors, where it often forms a critical hydrogen bond with the hinge region of the kinase. This intermediate can be N-functionalized to append the necessary pharmacophoric elements for kinase binding.

-

Antimicrobial and Antitumor Agents: Fluorinated sulfonamides have been investigated for their antimicrobial and antitumor properties.[3] This intermediate serves as a starting point for the synthesis of compound libraries to screen for such activities.

Exemplary Protocol: N-Alkylation

This protocol demonstrates the use of this compound as a nucleophile.

-

Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.).

-

Deprotonation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the sulfonamide anion.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture.

-

Reaction: Heat the reaction to 50-80 °C and monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-alkylated product, which can then be purified by column chromatography.

Analytical and Quality Control Methods

Rigorous analytical control is essential to ensure the purity and identity of the intermediate. A combination of chromatographic and spectroscopic methods should be employed.

| Analytical Method | Purpose | Typical Parameters |

| HPLC | Purity assessment and quantitation | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detector: UV (e.g., 254 nm)[4] |

| ¹H, ¹⁹F, ¹³C NMR | Structural confirmation and identification | Solvent: DMSO-d₆ or CDCl₃ |

| Mass Spectrometry (MS) | Molecular weight confirmation | ESI or GC-MS mode |

| Melting Point | Purity indication and physical characterization | Capillary melting point apparatus |

Safety, Handling, and Storage

Proper safety precautions are mandatory when working with this and related chemical intermediates. The following information is synthesized from safety data sheets of structurally similar compounds.[1][5][6]

Hazard Identification

| Pictogram | GHS Hazard Statement | Precautionary Code |

| H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | P264, P280, P301+P312, P302+P352, P305+P351+P338 |

(Note: Specific GHS classifications for this exact compound may vary; this table is based on representative hazards for the compound class.)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Personal Protective Equipment:

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound represents a highly valuable and versatile building block for pharmaceutical research and development. Its synthesis is achievable through straightforward and scalable chemical transformations. The compound's unique electronic properties and the proven reactivity of the sulfonamide group provide a robust platform for the synthesis of diverse and complex molecules. By leveraging this intermediate, medicinal chemists can efficiently explore novel chemical space in the pursuit of next-generation therapeutic agents, particularly in the fields of enzyme inhibition and signal transduction modulation.

References

-

NEMI.gov. (1992, August). Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography. Retrieved from [Link]

-

Xu, G., et al. (2022). Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 380-386. Retrieved from [Link]

- Google Patents. (2006). WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.

-

Eurofins. (2018, February 19). Analytical Method Summaries. Retrieved from [Link]

-

Molbank. (2024, February 4). Synthesis of Dichlorobenzamide Derivatives. Retrieved from [Link]

-

ATSDR. (n.d.). Analytical Methods for Dichlorvos. Retrieved from [Link]

-

PubMed. (n.d.). Use of 3,5-dichloro-2-hydroxybenzenesulfonic acid/4-aminophenazone chromogenic system in direct enzymic assay of uric acid in serum and urine. Retrieved from [Link]

Sources

A Guide to the Structural Elucidation of 3,5-Dichloro-4-fluorobenzenesulfonamide: A Hypothetical Crystal Structure Analysis

This technical guide provides a comprehensive overview of the process for determining the three-dimensional atomic structure of 3,5-Dichloro-4-fluorobenzenesulfonamide. As the precise crystal structure for this specific compound is not publicly available, this document presents a detailed, scientifically grounded, hypothetical workflow. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental choices and validation systems inherent in small molecule crystallography.

Introduction: The Significance of Structural Analysis in Drug Discovery

Benzenesulfonamides are a class of organic compounds with significant importance in medicinal chemistry. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets[1]. This compound is a halogenated benzenesulfonamide with potential applications in the development of novel therapeutics. A detailed understanding of its three-dimensional structure at the atomic level is crucial for elucidating structure-activity relationships (SAR) and for rational drug design. X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound[2][3][4]. This guide will walk through a plausible, detailed methodology for the synthesis, crystallization, and complete crystal structure analysis of this compound.

Part 1: Synthesis and Crystallization

A robust and reproducible synthesis followed by the growth of high-quality single crystals is the foundational and often most challenging step in crystal structure analysis[2][5].

1.1: Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the chlorosulfonation of 1,3-dichloro-2-fluorobenzene, followed by amination. This approach is based on established methods for the synthesis of arylsulfonyl chlorides and their subsequent conversion to sulfonamides[6].

Experimental Protocol: Synthesis

-

Chlorosulfonation: To a stirred solution of chlorosulfonic acid (3 equivalents) at 0 °C, slowly add 1,3-dichloro-2-fluorobenzene (1 equivalent).

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated 3,5-dichloro-4-fluorobenzenesulfonyl chloride is then filtered, washed with cold water, and dried under vacuum.

-

Amination: Dissolve the crude 3,5-dichloro-4-fluorobenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and bubble ammonia gas through the solution, or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Remove the solvent under reduced pressure. The resulting solid is then dissolved in a suitable organic solvent and washed with water to remove any inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product should be purified by recrystallization or column chromatography to obtain a sample of high purity (>98%).

1.2: Crystallization

The goal of crystallization is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality, with a regular internal structure and no significant imperfections[2][5]. For a small molecule like this compound, a variety of crystallization methods can be employed.

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a solvent in which the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent or solvent system at room temperature.

-

Loosely cap the vial and allow the solvent to evaporate slowly over several days. The formation of well-defined, single crystals should be monitored periodically.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): This method involves the slow diffusion of a precipitant vapor into a drop containing the dissolved compound, leading to a gradual increase in concentration and subsequent crystallization[5].

-

Prepare a concentrated solution of the compound in a good solvent.

-

Place a drop of this solution on a siliconized glass slide (hanging drop) or in a crystallization well (sitting drop).

-

The slide or well is then sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble).

-

Over time, the vapor from the precipitant will diffuse into the drop, causing the compound to crystallize.

-

Part 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to determine its three-dimensional structure.

2.1: Data Collection

A single crystal is mounted on a goniometer and placed in an intense beam of monochromatic X-rays. The diffraction pattern, consisting of a series of reflections at specific angles and intensities, is collected on a detector[2].

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The crystal is then placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

2.2: Structure Solution and Refinement

The collected diffraction data (intensities and positions of reflections) are used to solve the crystal structure. For small molecules, direct methods are typically employed to solve the phase problem[2].

Hypothetical Crystallographic Data for this compound

The following table presents a hypothetical but plausible set of crystallographic data for this compound, based on the structures of similar halogenated sulfonamides[7][8][9].

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₄Cl₂FNO₂S |

| Formula Weight | 244.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.521 |

| b (Å) | 10.134 |

| c (Å) | 11.256 |

| β (°) | 105.34 |

| Volume (ų) | 936.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.732 |

| Absorption Coeff. (mm⁻¹) | 0.985 |

| F(000) | 488 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation (Å) | Mo Kα (λ = 0.71073) |

| Temperature (K) | 100 |

| Reflections Collected | 8542 |

| Independent Reflections | 2150 |

| R_int | 0.035 |

| Final R indices [I>2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.05 |

Experimental Protocol: Structure Solution and Refinement

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The structure is solved using direct methods, which provide initial phases for the reflections, leading to an initial electron density map.

-

Model Building and Refinement: An initial model of the molecule is built into the electron density map. The atomic positions and displacement parameters are then refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

2.3: Visualization of the Workflow

The overall process from a pure compound to a refined crystal structure can be visualized as a sequential workflow.

Caption: Workflow for Crystal Structure Analysis.

Part 3: Structural Insights and Molecular Interactions

The refined crystal structure would provide a wealth of information about the molecular geometry, conformation, and intermolecular interactions of this compound.

3.1: Molecular Geometry

The analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. For instance, the geometry around the sulfur atom is expected to be tetrahedral. The dihedral angle between the phenyl ring and the sulfonamide group would be a key conformational feature.

3.2: Intermolecular Interactions

In the solid state, molecules of this compound would likely be involved in a network of intermolecular interactions that dictate the crystal packing. Based on the functional groups present, one would expect to observe:

-

Hydrogen Bonding: The sulfonamide group contains N-H and S=O moieties that can act as hydrogen bond donors and acceptors, respectively. It is highly probable that N-H···O=S hydrogen bonds would be a prominent feature in the crystal packing, potentially forming dimers or chains[7][9].

-

Halogen Bonding: The chlorine and fluorine atoms on the phenyl ring could participate in halogen bonding interactions.

-

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

3.3: Hypothetical Molecular Packing Diagram

A diagram illustrating the key intermolecular interactions can be generated to visualize the supramolecular assembly.

Caption: Key Intermolecular Interactions.

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, pathway for the crystal structure analysis of this compound. From synthesis and crystallization to data collection and structure refinement, each step is critical for obtaining a high-resolution three-dimensional model of the molecule. The resulting structural information would be invaluable for understanding its chemical properties and for guiding future drug discovery efforts. The principles and protocols described herein are broadly applicable to the crystallographic study of other small molecules.

References

-

Creative BioMart. X-ray Crystallography. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]

-

DORAS | DCU Research Repository. molbank. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

PMC. 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide. [Link]

-

PMC. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. [Link]

- Google Patents. WO2006040652A2 - Process for the preparation of n-(3,5-dichloropyrid-4-yl)-4difluoromethoxy-8-methanesulfonamido-dibenzo[b,d]furan-1-carboxamide.

-

ResearchGate. (PDF) 3,5-Dichloro-N-(4-methylphenyl)benzenesulfonamide. [Link]

-

Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

-

ResearchGate. a Structure of 3,5-dichloro-N-(4-chlorophenyl) benzamide (4), showing... [Link]

- Google Patents. CN112010732A - Preparation method of 3, 5-dichloro-4-fluorobromobenzene compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 4. rigaku.com [rigaku.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 4-Chloro-N-(3,5-dichlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological Activity Profile of 3,5-Dichloro-4-fluorobenzenesulfonamide Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, 3,5-dichloro-4-fluorobenzenesulfonamide (CAS: 1208075-66-4) [1] serves as a highly privileged building block for designing targeted therapeutics. While unsubstituted benzenesulfonamides are well-established as broad-spectrum Carbonic Anhydrase (CA) inhibitors, they often suffer from poor isoform selectivity and suboptimal pharmacokinetics.

As a Senior Application Scientist, I approach the derivatization of this scaffold not merely as a synthetic exercise, but as a precise tuning of physical-organic properties. The specific 3,5-dichloro and 4-fluoro substitution pattern is not arbitrary; it is a calculated modification designed to manipulate the molecular

The primary mechanism of action for these derivatives involves coordinating with the catalytic zinc ion (

Target Profiling: Isoform Selectivity & The "Tail Approach"

The human body expresses 15 CA isoforms. Cytosolic isoforms like hCA I and hCA II are ubiquitous and responsible for normal physiological functions; inhibiting them leads to off-target side effects (e.g., fatigue, paresthesia). Conversely, transmembrane isoforms hCA IX and hCA XII are heavily overexpressed in hypoxic tumor microenvironments, where they regulate extracellular acidification to promote tumor survival and metastasis.

To transform this compound from a broad-spectrum inhibitor into a precision oncology tool, researchers employ the "Tail Approach." By appending bulky, diverse chemical tails (such as triazoles, indolines, or pyrazoles) to the benzenesulfonamide core, we exploit the structural differences in the CA active sites. The active sites of tumor-associated hCA IX and XII possess distinct hydrophobic sub-pockets that can accommodate these bulky extensions, whereas the off-target hCA I and II active sites are narrower and more hydrophilic.

Recent structural activity relationship (SAR) studies demonstrate that functionalizing the benzenesulfonamide core with 1,2,3-triazole [2], indoline [3], or diaryl pyrazole[4] moieties yields nanomolar affinity for hCA IX/XII while maintaining high selectivity indices against hCA I/II.

Fig 1. Mechanistic pathway of hypoxia-induced hCA IX overexpression and its targeted inhibition.

Quantitative Efficacy & SAR Data

The biological activity of these derivatives extends beyond CA inhibition. Depending on the appended tail, these compounds exhibit potent anti-proliferative effects against various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) and dual-action anti-inflammatory properties via COX-2/5-LOX inhibition [3, 4].

Table 1: Comparative Biological Activity Profile of Benzenesulfonamide Derivatives

| Derivative Class | Primary Target(s) | Off-Target(s) | Target Affinity ( | Key Cell Line Efficacy ( |

| 1,2,3-Triazole Linked | hCA IX, hCA XII | hCA I, hCA II | A549 (Lung): 129 – 352 µM | |

| Indoline-1-carbonyl | hCA IX, Tubulin | hCA II | MCF-7 (Breast): 2.12 – 2.52 µM | |

| Diaryl Pyrazole Linked | hCA IX, COX-2, 5-LOX | hCA I, hCA II | MDA-MB-231 (Breast): 1.52 – 6.31 µM |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives requires highly specialized, self-validating assay systems. Standard steady-state kinetics and normoxic cell cultures will yield false negatives due to the unique biophysical properties of CA enzymes and tumor biology.

Protocol A: Stopped-Flow Hydration Kinetics

Causality: Carbonic anhydrase is one of the fastest known enzymes, with catalytic turnover rates (

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M

(to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator. -

Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the this compound derivative (0.1 nM to 10 µM) for 15 minutes at 20°C to allow for complete active-site equilibration.

-

Substrate Preparation: Saturate ultra-pure water with

gas at 20°C to achieve a stable ~17 mM -

Rapid Mixing: Using the stopped-flow apparatus, rapidly inject equal volumes of the Enzyme-Inhibitor-Indicator solution and the

substrate solution into the observation cell. -

Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

-

Self-Validation & QC:

-

Positive Control: Run parallel assays using Acetazolamide (AAZ).

-

Uncatalyzed Control: Run the reaction without the enzyme to subtract the baseline spontaneous hydration rate.

-

Metric: Calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.

-

Protocol B: Hypoxia-Induced Cell Viability Assay (MTT)

Causality: hCA IX is strictly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. Under standard atmospheric cell culture conditions (21%

Step-by-Step Methodology:

-

Cell Seeding: Seed A549 or MCF-7 cells in two separate 96-well plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% -

Hypoxic Conditioning: Transfer one plate to a hypoxia incubator chamber purged with a gas mixture of 1%

, 5% -

Compound Treatment: Treat both plates with serial dilutions of the synthesized derivatives (0.1 µM to 100 µM). Incubate for an additional 48 hours under their respective atmospheric conditions.

-

Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL DMSO.

-

Quantification: Read absorbance at 570 nm using a microplate reader.

-

Self-Validation & QC:

-

Control: Use 5-Fluorouracil or Doxorubicin as reference cytotoxic agents.

-

Metric: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =

. An HCR > 3 confirms that the compound's cytotoxicity is selectively driven by the hypoxia-induced target (hCA IX).

-

Fig 2. Self-validating experimental workflow for synthesizing and profiling sulfonamide inhibitors.

References

- Fluorochem - 3,5-Dichloro-4-fluorobenzene sulfonamide Chemical Properties and Details.

- Bioorganic & Medicinal Chemistry - Exploration of 1,2,3-triazole linked benzenesulfonamide derivatives as isoform selective inhibitors of human carbonic anhydrase.

- Semantic Scholar - Synthesis and Anticancer Evaluation of New Benzenesulfonamide Deriv